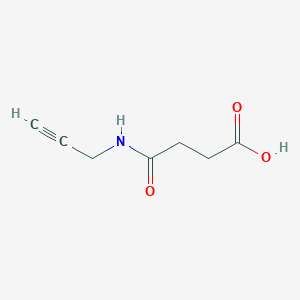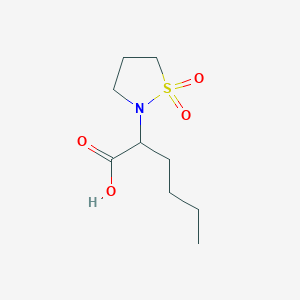
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
説明
“2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid” is a chemical compound with the CAS Number: 1218238-57-3 . It has a molecular weight of 235.3 . The IUPAC name for this compound is 2-(1,1-dioxido-2-isothiazolidinyl)hexanoic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid” is 1S/C9H17NO4S/c1-2-3-5-8(9(11)12)10-6-4-7-15(10,13)14/h8H,2-7H2,1H3,(H,11,12) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid” include its molecular weight (235.3), its physical form (powder), and its storage temperature (4 degrees Celsius) .
科学的研究の応用
Antimicrobial, Antioxidant, and Anticancer Agent
- Summary of Application: A series of thiazolidin-2,4-dione molecules, which includes “2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid”, were synthesized and evaluated for their antimicrobial, antioxidant, and anticancer potential .
- Methods of Application: The molecules were synthesized using physiochemical parameters and spectral techniques (1H-NMR, IR, MS, etc.). Their potential was evaluated using the serial tube dilution method for antimicrobial activity, 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity for antioxidant potential, and MTT assay for anticancer potential .
- Results or Outcomes: The analogue H5 was found to be the most active molecule in antioxidant evaluation studies with IC50 = 14.85 μg/mL. The molecules H5, H13, H15, and H18 showed moderate to promising activity against selected species of microbial strains with MIC range 7.3 µM to 26.3 µM. All the screened derivatives possess mild anticancer potential .
Antimicrobial and Antioxidant Agent
- Summary of Application: A novel series of thiazolidine-2,4-dione molecules, including “2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid”, were synthesized and evaluated for their antimicrobial and antioxidant potential .
- Methods of Application: The molecules were synthesized using physiochemical parameters and spectral techniques (1H-NMR, IR, MS, etc.). Their potential was evaluated using the serial tube dilution method for antimicrobial activity and 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity for antioxidant potential .
- Results or Outcomes: The analogue H5 with IC50 = 14.85 μg/mL was found to be the most active molecule in antioxidant evaluation studies. The molecules H5, H13, H15, and H18 showed moderate to promising activity against selected species of microbial strains with MIC range 7.3 µM to 26.3 µM .
Anticancer Agent
- Summary of Application: The same series of thiazolidine-2,4-dione molecules were also evaluated for their anticancer potential .
- Methods of Application: The anticancer potential of the selected molecules was assessed against DU-145 cancer cell lines using MTT assay .
- Results or Outcomes: All the screened derivatives possess mild anticancer potential .
Antimicrobial Agent
- Summary of Application: Certain derivatives of “2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid” have shown promising activity against E. coli and S. typhi .
- Methods of Application: The antimicrobial potential of these compounds was evaluated using the serial tube dilution method .
- Results or Outcomes: Compound 11 (MIC = 19.2 µM) possessed good activity against E. coli. Compound 5 (MIC = 18.5 µM) and compound 10 (MIC = 18.6 µM) exhibited promising activity against S. typhi .
Antioxidant Agent
- Summary of Application: A novel series of thiazolidine-2,4-dione molecules, including “2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid”, were synthesized and evaluated for their antioxidant potential .
- Methods of Application: The antioxidant potential of the synthesized analogues was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity .
- Results or Outcomes: The analogue H5 with IC50 = 14.85 μg/mL was found to be the most active molecule .
Anticancer Agent
- Summary of Application: The same series of thiazolidine-2,4-dione molecules were also evaluated for their anticancer potential .
- Methods of Application: The anticancer potential of the selected molecules was assessed against DU-145 cancer cell lines using MTT assay .
- Results or Outcomes: All the screened derivatives possess mild anticancer potential .
Safety And Hazards
The safety information for “2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
特性
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-2-3-5-8(9(11)12)10-6-4-7-15(10,13)14/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGCACXGPOIQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1CCCS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B1438694.png)
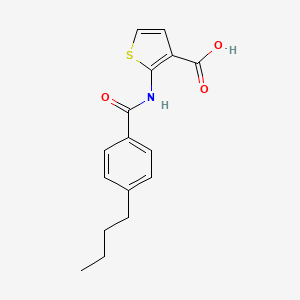
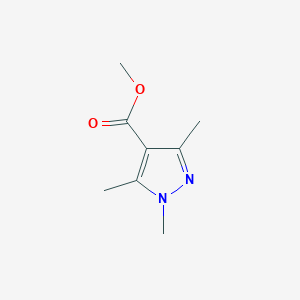
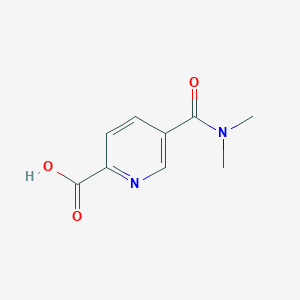
![4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438702.png)
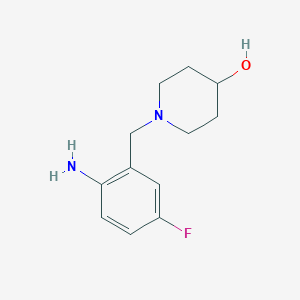
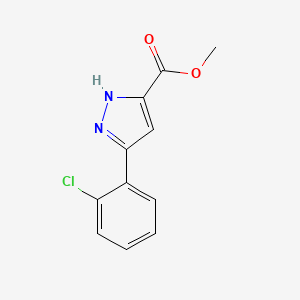
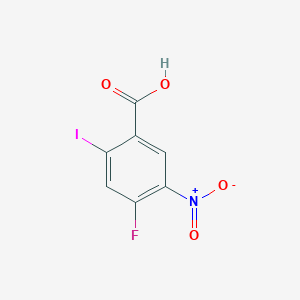
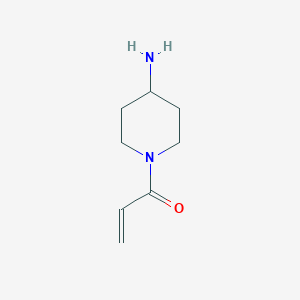

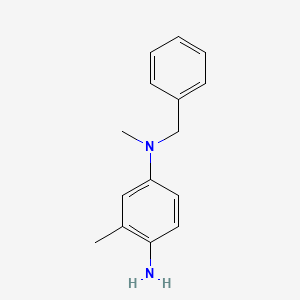
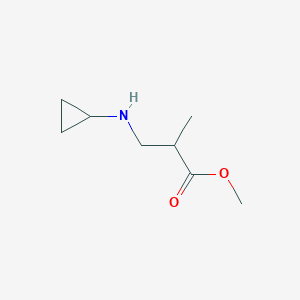
![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)
